N-(2-methoxyethyl)piperidine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-de-chlorination and amino-de-alkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The IUPAC name for this compound is “N-(2-methoxyethyl)-4-piperidinecarboxamide” and its InChI code is "1S/C9H18N2O2/c1-13-7-6-11-9(12)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12)" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include amino-de-chlorination and amino-de-alkoxylation . These reactions were monitored by TLC using pre-coated silica gel, GF-254, and were visualized under ultraviolet light at 254nm and 360nm .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.25 . It is a powder with a melting point of 107-108°C .Scientific Research Applications
Analytical Toxicology
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, highlighting their analytical profiles and determination in biological matrices using advanced techniques such as gas chromatography and liquid chromatography mass spectrometry. This research provides insights into the detection and analysis of novel psychoactive substances in forensic and clinical toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Neuropharmacology
Choi et al. (2015) explored the use of 18F-Mefway in PET imaging for quantification of 5-HT1A receptors in humans, comparing it to 18F-FCWAY. The study highlights the potential of 18F-Mefway in neuropharmacological research and its advantages in imaging serotonin receptors, despite its lower regional uptake compared to 18F-FCWAY (Choi et al., 2015).
Microbiology
Kim et al. (2011) demonstrated the selective killing of bacterial persisters by a single chemical compound without affecting normal antibiotic-sensitive cells. This groundbreaking work offers a new approach to combating antibiotic resistance by targeting bacterial persisters, a major challenge in infectious disease treatment (Kim et al., 2011).
Organic Synthesis
Takács et al. (2014) discussed the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing the versatility of piperidine derivatives in organic synthesis. This research contributes to the development of novel synthetic methodologies for creating complex molecules (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Medical Imaging
Caveliers et al. (2002) investigated the use of P-(123)I-MBA for visualizing primary breast tumors in vivo. The study indicates the potential of iodobenzamide derivatives in medical imaging, particularly in identifying and characterizing cancer cells overexpressing sigma receptors (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-methoxyethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-6-11-9(12)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOAVYXOJQFPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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